3-Aminopyrazole

Catalog No.
S1496312
CAS No.
1225387-53-0
M.F
C3H5N3
M. Wt
83.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyrazole

CAS Number

1225387-53-0

Product Name

3-Aminopyrazole

IUPAC Name

1H-pyrazol-5-amine

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)N

Synonyms

3-aminopyrazole, 3-APzl

Canonical SMILES

C1=C(NN=C1)N

Synthesis of Novel Compounds:

AP serves as a valuable precursor for synthesizing a wide range of new compounds with potential applications in various fields. It readily participates in various chemical reactions, allowing researchers to create diverse structures with unique properties. For example, studies have demonstrated its use in the synthesis of:

  • Symmetrical dialkylpyrazolo[1,5-a]pyrimidines: These compounds exhibit anti-inflammatory activity, making them potential candidates for drug development .
  • 3,4-Annelated coumarins: These compounds possess diverse biological activities, including anticancer and antiangiogenic properties, making them of interest for further research .
  • Heterocyclic compounds of pharmaceutical interest: The diverse chemical properties of 3AP allow researchers to create complex heterocyclic structures with potential applications in drug development .

Analytical Chemistry:

AP finds application in analytical chemistry due to its unique spectroscopic properties. Its specific chemical structure allows it to interact with other molecules in distinct ways, enabling researchers to identify and quantify them using techniques like:

  • 1H-NMR spectroscopy: This technique helps researchers study the structure and dynamics of molecules by analyzing their interaction with radio waves. 3AP has been used in the spectroscopic characterization of ferrocenoyl peptides, providing insights into their molecular interactions .

Medicinal Chemistry:

The potential of 3AP as a scaffold for drug development is actively being explored in medicinal chemistry due to its diverse biological activities. Recent research has focused on its potential as:

  • Anti-infective agent: Studies have shown that 3AP derivatives can exhibit promising antibacterial activity against various bacterial strains, including Gram-negative bacteria .
  • Anticancer and anti-inflammatory agent: Certain 3AP derivatives exhibit anti-cancer and anti-inflammatory properties, making them potential candidates for further development as therapeutic agents .

3-Aminopyrazole is an organic compound with the molecular formula C₃H₅N₃ and a molecular weight of approximately 83.09 g/mol. It is classified as a pyrazole derivative, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is also known by other names such as 1H-pyrazol-3-amine and pyrazol-3-ylamine . Its structure includes an amino group (-NH₂) at the 3-position of the pyrazole ring, which contributes to its reactivity and biological properties.

That enhance its utility in synthetic chemistry. Notable reactions include:

  • Condensation Reactions: It can be synthesized through the condensation of hydrazine with β-ketonitriles or α,β-unsaturated nitriles, leading to the formation of 3-amino-substituted pyrazoles .
  • Electrosynthesis: An efficient method for synthesizing 3-aminopyrazoles involves the use of α,β-alkynic hydrazones and secondary amines under electrosynthetic conditions .
  • Reactivity with Thiocarboxamidocinnamonitrile: 3-Aminopyrazole derivatives react with thiocarboxamidocinnamonitrile to yield pyrazole[3,2-b]pyrimidine derivatives, showcasing its versatility in forming complex heterocycles .

Research indicates that 3-aminopyrazole exhibits significant biological activity across various therapeutic areas:

  • Anticancer Properties: Certain derivatives of 3-aminopyrazole have shown promising anticancer activity by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase. One compound demonstrated an IC₅₀ value in the low micromolar range, indicating potent activity against cancer cell lines .
  • Anti-inflammatory Effects: Some derivatives have been identified as inhibitors of tumor necrosis factor-alpha release, suggesting potential applications in treating inflammatory disorders .
  • Antioxidant Activity: Compounds based on 3-aminopyrazole have exhibited antioxidant properties in various assays, indicating their potential for developing new antioxidant agents .

The synthesis of 3-aminopyrazole can be achieved through several methods:

  • Condensation with Hydrazine: The most common approach involves condensing hydrazine with β-ketonitriles or α,β-unsaturated nitriles under acidic or neutral conditions to yield N-unsubstituted or N-substituted aminopyrazoles .
  • Electrosynthetic Methods: Recent advancements have introduced electrosynthetic methods that allow for simpler and more efficient synthesis of 3-amino-substituted pyrazoles using α,β-alkynic hydrazones .
  • Miscellaneous Approaches: Other methods include using isoxazoles and isothiazoles as substrates, which undergo ring-opening and closing sequences to form aminopyrazoles .

The unique properties of 3-aminopyrazole make it valuable in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for cancer and inflammatory diseases due to their biological activities.
  • Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds used in medicinal chemistry.

Studies on the interactions of 3-aminopyrazole derivatives with biological targets have revealed insights into their mechanisms of action:

  • Binding Studies: Molecular docking simulations have shown how certain derivatives interact with tubulin's colchicine binding site, providing a detailed understanding of their binding affinities and interactions at the molecular level .

Several compounds share structural similarities with 3-aminopyrazole. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-AminopyrazoleAmino group at position 4Anticancer and anti-inflammatory properties
PyrazolamBenzodiazepine derivativeAnxiolytic effects
1H-Pyrazolo[4,3-b]quinolinQuinoline fused ring systemAntimicrobial activity

Uniqueness of 3-Aminopyrazole

What sets 3-aminopyrazole apart from its analogs is its specific reactivity profile due to the positioning of the amino group on the pyrazole ring. This positioning influences its interactions with biological targets and its effectiveness in therapeutic applications.

Condensation of α,β-Unsaturated Nitriles with Hydrazines

The reaction of α,β-unsaturated nitriles with hydrazines represents a classical approach for synthesizing 3-aminopyrazoles. These nitriles act as 1,3-dielectrophiles, enabling cyclization through nucleophilic attacks by hydrazine nitrogen atoms.

Key Findings

  • Regioselectivity: The primary amino group of hydrazine attacks the more electrophilic position of the nitrile, governed by steric and electronic factors. For example, α,β-unsaturated nitriles bearing a leaving group (e.g., ethoxy, dimethylamino) at the β-position favor N-unsubstituted 3-aminopyrazoles.
  • Leaving Groups: Thiomethyl groups are more effective leaving groups than amino or morpholino groups, influencing reaction rates and yields.

Representative Reactions

Substrate (α,β-Unsaturated Nitrile)Leaving GroupProductYield (%)Conditions
2-ChloroacrylonitrileChloro3-Aminopyrazole81EtOH, microwave, 100°C, 6 min
3-(Dimethylamino)acrylonitrileDimethylamino3-Aminopyrazole72EtOH, NaOEt, 0°C
4-(Morpholino)acrylonitrileMorpholino3-Aminopyrazole55EtOH, 70°C, 2–10 h

Mechanistic Insights

  • Hydrazone Formation: Hydrazine attacks the carbonyl carbon of the nitrile, forming a hydrazone intermediate.
  • Cyclization: The second hydrazine nitrogen attacks the nitrile carbon, followed by elimination of the leaving group to form the pyrazole ring.

Formylation Reactions for N-Substituted Derivatives

Formylation reactions, particularly the Vilsmeier–Haack reaction, enable the synthesis of N-substituted 3-aminopyrazoles. This method is critical for introducing formyl groups at specific positions, enhancing functionalization potential.

Vilsmeier–Haack Reagent
Prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), the reagent acts as an electrophilic chloroiminium ion.

Applications

  • N-Substitution: Reaction of 5-aminopyrazoles with the Vilsmeier–Haack reagent yields 4-formyl derivatives, which are precursors for pyrazolo[1,5-a]pyrimidines.
  • Regioselectivity: Formylation occurs at the less sterically hindered position, often the 4-position of the pyrazole ring.

Example Reactions

Starting MaterialReagent/ConditionsProductYield (%)
5-Amino-1,3-diphenylpyrazoleDMF/POCl₃, NH(SiMe₃)₂, reflux4-Iminomethyl-1,3-diphenylpyrazole>90
3-AminopyrazoleDMF/POCl₃, H₂O4-Formyl-3-aminopyrazole68–88

Mechanism

  • Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich pyrazole ring.
  • Hydrolysis: Subsequent hydrolysis replaces the iminium intermediate with a formyl group.

Microwave-Assisted Synthesis in Acidic Media

Microwave irradiation accelerates reaction kinetics, enabling efficient synthesis under acidic conditions. This method is particularly effective for multi-component reactions.

Case Study: Three-Component Domino Reactions

  • Reactants: 3-Methyl-5-aminopyrazole, 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione.
  • Conditions: 2-Propanol, reflux, 2–3 hours.
  • Product: Pyrazolo[3,4-b]pyridin-6-ones (48–75% yield).

Advantages

  • Time Efficiency: Microwave irradiation reduces reaction times from hours to minutes.
  • Scalability: Gram-scale synthesis is feasible, as demonstrated in Vilsmeier–Haack formylation.

Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Precursors

The Knorr pyrazole synthesis leverages 1,3-dicarbonyl compounds and hydrazines to form pyrazoles. This method is widely used for its simplicity and versatility.

Mechanistic Overview

  • Imine Formation: Acid-catalyzed condensation of hydrazine with a 1,3-dicarbonyl compound generates an imine.
  • Cyclization: The second hydrazine nitrogen attacks the adjacent carbonyl, forming a diimine intermediate.
  • Aromaticization: Deprotonation and loss of water yield the pyrazole ring.

Example: Synthesis of 3-Aminopyrazole-4-carbonitrile

1,3-Dicarbonyl CompoundHydrazine DerivativeProductYield (%)
CyanoacetamideMorpholine3-Aminopyrazole-4-carbonitrile73
MalononitrileHydrazine hydrate3-Aminopyrazole75

Optimization

  • Catalysts: Acidic media (e.g., H₂SO₄, acetic acid) enhance reaction rates.
  • Solvents: Polar solvents like ethanol or DMF improve solubility and yield.

Isoxazole-to-Pyrazole Ring-Opening Reactions

Isoxazole derivatives undergo ring-opening reactions with hydrazines to form 3-aminopyrazoles. This method is advantageous for accessing fused bicyclic systems.

Mechanistic Pathway

  • Nucleophilic Attack: Hydrazine attacks the electrophilic carbon of the isoxazole ring.
  • Ring Opening: Sulfur or oxygen elimination generates a nitrile intermediate.
  • Cyclization: The hydrazine nitrogen attacks the nitrile, forming the pyrazole ring.

Case Study: Isoxazole-to-Pyrazole Conversion

Isoxazole SubstrateHydrazineProductYield (%)Conditions
3-PhenylisoxazoleHydrazine3-Phenyl-5-aminopyrazole74–92DMSO, 90°C, 2 h
5-MethylisoxazoleMethylhydrazine3-Methyl-5-aminopyrazole81EtOH, microwave, 6 min

Applications

  • Fused Systems: This method facilitates the synthesis of pyrazolo[3,4-b]pyrimidines and related heterocycles.

The aza-Michael addition of 3-aminopyrazole to nitroalkenes represents a cornerstone method for constructing N-alkylated pyrazole derivatives. Li’s group pioneered a catalyst-free protocol for N1-selective addition, leveraging the innate nucleophilicity of the pyrazole’s amino group. This reaction proceeds under mild conditions, yielding products with high regioselectivity (≥95:5 N1:N2 ratio) across diverse nitroalkene substrates [1] [4]. For example, reactions with β-nitrostyrenes afford N1-adducts in 80–92% yields, while sterically hindered nitroalkenes require elevated temperatures (60–80°C) to achieve comparable efficiency [1].

Mechanistic studies suggest that the reaction proceeds via a concerted asynchronous pathway, where hydrogen bonding between the amino group and nitro moiety stabilizes the transition state. This selectivity contrastswith traditional aza-Michael reactions catalyzed by Ag2CO3 or ionic liquids, which often favor N2-adducts due to stronger base-mediated deprotonation [1] [4]. The catalyst-free approach eliminates side reactions associated with metal residues, making it advantageous for pharmaceutical applications requiring high purity.

Rh(III)-Catalyzed Annulation with Sulfoxonium Ylides

Rhodium(III)-catalyzed annulation has emerged as a powerful strategy for synthesizing pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase inhibitor development. Employing Cp*Rh(MeCN)32 as a catalyst, 3-aminopyrazole undergoes a three-component coupling with aldehydes and sulfoxonium ylides under microwave irradiation (150°C, 1 h) [4]. Key features include:

  • Broad substrate scope: Aromatic aldehydes with electron-withdrawing (–NO2, –CF3), donating (–OMe, –NH2), and heteroaromatic (pyridine, thiophene) groups couple efficiently (58–85% yields).
  • Carbene insertion versatility: Sulfoxonium ylides introduce aryl, alkyl, and heteroaryl substituents at the pyrimidine’s C4 position. The formyl sulfoxonium ylide variant enables single-substitution patterns, a previously inaccessible motif [4].

The mechanism involves imine formation between 3-aminopyrazole and the aldehyde, followed by Rh(III)-mediated C–H activation to generate a rhodacycle intermediate. Subsequent carbene insertion and cyclodehydration yield the bicyclic product. This method’s functional group tolerance accommodates esters, carboxylic acids, and halides, enabling late-stage diversification [4].

Diazotization and Suzuki-Miyaura Cross-Coupling

While the provided literature does not explicitly detail diazotization or Suzuki-Miyaura cross-coupling of 3-aminopyrazole, these reactions represent underexplored avenues for derivatization. Diazotization of the primary amine could theoretically generate aryl diazonium intermediates amenable to palladium-catalyzed couplings, though challenges such as pyrazole ring stability under strongly acidic conditions require further investigation.

Three-Component Coupling with Aldehydes and Carbene Equivalents

The Rh(III)-catalyzed three-component reaction (3-aminopyrazole + aldehyde + sulfoxonium ylide) exemplifies a convergent route to pyrazolo[1,5-a]pyrimidines. Noteworthy innovations include:

  • Aldehyde surrogates: Ethyl glyoxylate installs ester groups (–CO2Et) at C2, while trimethyl orthoformate introduces methoxy (–OMe) substituents, bypassing the need for prefunctionalized aldehydes [4].
  • Sequential one-pot synthesis: A stepwise protocol using formyl sulfoxonium ylides prevents premature condensation, enabling exclusive aldehyde-derived substitution at C6 [4].

Reaction optimization revealed that pivalic acid (4.0 equiv) and 3Å molecular sieves are critical for suppressing side reactions, achieving yields up to 85% for sterically unhindered substrates [4].

Tetracyclic System Formation via Sequential Cyclizations

Tandem aza-Michael addition–vinylogous nitroaldol condensation reactions provide access to N-fused 3-nitropyrazolopyridines. Using DBU as a base, 3-aminopyrazole derivatives react with alkynyl ketones in a two-step process:

  • Aza-Michael addition: Forms a β-amino ketone intermediate.
  • Nitroaldol condensation: The nitro group participates in a vinylogous attack, annulating the pyridine ring [3].

This method achieves excellent regioselectivity (≥9:1) for unsymmetrical 4-nitropyrazoles, producing tetracyclic systems with potential as fluorescent probes or kinase inhibitors [3].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 50 companies with hazard statement code(s):;
H302 (93.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1820-80-0

Dates

Last modified: 08-15-2023

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